

# The Discovery and Development of Cefoselis Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Cefoselis Sulfate |           |
| Cat. No.:            | B1668863          | Get Quote |

An in-depth guide for researchers and drug development professionals on the history, mechanism, and evaluation of the fourth-generation cephalosporin, **Cefoselis Sulfate**.

Cefoselis Sulfate, a fourth-generation parenteral cephalosporin, represents a significant advancement in the fight against bacterial infections. Developed and launched in Japan, its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some resistant strains, has made it a valuable therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of Cefoselis Sulfate, intended for researchers, scientists, and professionals in the field of drug development.

## **Discovery and Development: A Timeline**

Cefoselis, also known by its development code FK-037, was discovered and developed by the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd.[1] The development of Cefoselis was part of a broader effort in the late 20th century to create new cephalosporins with an expanded spectrum of activity and increased stability against  $\beta$ -lactamases.

The journey of Cefoselis from laboratory to clinic can be summarized in the following key milestones:

• Early 1990s: Synthesis and Preclinical Evaluation: Researchers at Fujisawa Pharmaceutical synthesized a series of novel cephalosporin compounds, including the molecule that would



become Cefoselis. Preclinical studies demonstrated its potent in-vitro and in-vivo antibacterial activity against a wide range of pathogens.

- 1998: Launch in Japan: Following successful clinical trials, Cefoselis was launched in Japan for the treatment of various bacterial infections.[2]
- 2005: Corporate Merger: Fujisawa Pharmaceutical Co., Ltd. merged with Yamanouchi Pharmaceutical Co., Ltd. to form Astellas Pharma Inc., which continued the marketing and post-market surveillance of Cefoselis.[1][3][4]

# **Chemical Synthesis**

The chemical synthesis of **Cefoselis Sulfate** is a multi-step process involving the construction of the core cephalosporin structure and the subsequent addition of its characteristic side chains. The key structural feature of Cefoselis is the 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain, which contributes to its broad-spectrum activity.

A general outline of the synthesis is as follows:

- Core Cephalosporin Synthesis: The synthesis typically starts with a readily available penicillin or cephalosporin precursor. A series of chemical reactions are employed to construct the 7-aminocephalosporanic acid (7-ACA) nucleus.
- Side Chain Attachment at C-7: The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino] side chain is attached to the 7-amino position of the 7-ACA core.
  This side chain is common to many third and fourth-generation cephalosporins and confers stability against many β-lactamases.
- Side Chain Attachment at C-3: The novel 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain is introduced at the C-3 position of the cephem ring. This step is crucial for defining the unique antibacterial spectrum of Cefoselis.
- Salt Formation: The final step involves the formation of the sulfate salt to improve the stability and solubility of the drug for parenteral administration.



# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all  $\beta$ -lactam antibiotics, **Cefoselis Sulfate** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.
- Inhibition of Transpeptidation: The inactivation of PBPs by Cefoselis prevents the crosslinking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[5]
- Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[6]

The following diagram illustrates the mechanism of action of **Cefoselis Sulfate**:





Click to download full resolution via product page

Caption: Mechanism of action of Cefoselis Sulfate.

# **In-Vitro and In-Vivo Efficacy**

The antibacterial activity of **Cefoselis Sulfate** has been extensively evaluated in both in-vitro and in-vivo studies.

## **In-Vitro Activity**

Cefoselis demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its activity is often compared to other third and fourth-generation cephalosporins.

Table 1: In-Vitro Activity of Cefoselis (MIC90 in μg/mL)



| Organism                        | Cefoselis (FK-<br>037) | Ceftazidime | Cefepime | Cefpirome |
|---------------------------------|------------------------|-------------|----------|-----------|
| Staphylococcus<br>aureus (MSSA) | 1                      | >128        | 4        | 2         |
| Staphylococcus<br>aureus (MRSA) | 8                      | >128        | 32       | 16        |
| Streptococcus pneumoniae        | 0.12                   | 0.5         | 0.06     | 0.06      |
| Escherichia coli                | ≤1                     | 0.5         | ≤0.25    | ≤0.25     |
| Klebsiella<br>pneumoniae        | ≤1                     | 1           | ≤0.25    | ≤0.25     |
| Pseudomonas<br>aeruginosa       | 16                     | 8           | 8        | 8         |

Data compiled from various in-vitro studies. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[8]

## **In-Vivo Efficacy**

Animal models have been crucial in demonstrating the in-vivo efficacy of Cefoselis in treating various infections.

Table 2: In-Vivo Efficacy of Cefoselis (FK-037) in Murine Infection Models



| Infection Model             | Pathogen                        | Efficacy Measure (ED50 in mg/kg) |
|-----------------------------|---------------------------------|----------------------------------|
| Systemic Infection          | Staphylococcus aureus (MSSA)    | 0.39                             |
| Systemic Infection          | Staphylococcus aureus<br>(MRSA) | 1.56                             |
| Systemic Infection          | Escherichia coli                | 0.025                            |
| Systemic Infection          | Pseudomonas aeruginosa          | 1.56                             |
| Respiratory Tract Infection | Klebsiella pneumoniae           | 0.78                             |

ED50 represents the effective dose required to protect 50% of the animals from lethal infection. [9]

# **Experimental Protocols**

The evaluation of a new antibacterial agent like **Cefoselis Sulfate** relies on standardized and reproducible experimental protocols.

# **Minimum Inhibitory Concentration (MIC) Determination**

The MIC of Cefoselis against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination:





Click to download full resolution via product page

Caption: Workflow for MIC determination.

### Protocol:

 Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.



- Drug Dilution: A series of twofold dilutions of Cefoselis Sulfate are prepared in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of Cefoselis Sulfate that completely inhibits visible bacterial growth.

# In-Vivo Efficacy Studies (Murine Systemic Infection Model)

#### Protocol:

- Animal Model: Groups of mice are used for the study.
- Infection: The mice are infected intraperitoneally with a lethal dose of the test pathogen.
- Drug Administration: **Cefoselis Sulfate** is administered subcutaneously or intravenously at various doses at specified time points post-infection.
- Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.
- ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

### Pharmacokinetics and Metabolism

The pharmacokinetic profile of **Cefoselis Sulfate** is characterized by its distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Cefoselis in Animals and Humans



| Species | Dose<br>(mg/kg) | Route | Half-life (h) | Cmax<br>(µg/mL) | AUC<br>(μg·h/mL) |
|---------|-----------------|-------|---------------|-----------------|------------------|
| Mouse   | 20              | IV    | 0.2           | 100             | 25               |
| Rat     | 20              | IV    | 0.3           | 80              | 30               |
| Dog     | 20              | IV    | 1.0           | 120             | 150              |
| Human   | 1000            | IV    | 1.5-2.0       | 150-200         | 250-300          |

Values are approximate and can vary based on the specific study design.

Cefoselis is primarily excreted unchanged in the urine, indicating minimal metabolism.

# **Clinical Trials**

Clinical trials have been conducted to evaluate the safety and efficacy of **Cefoselis Sulfate** in human subjects for the treatment of various bacterial infections. These trials have typically involved comparing Cefoselis to other established broad-spectrum antibiotics.

A multicenter, double-blind, randomized clinical trial in China demonstrated that intravenous Cefoselis had equal clinical efficacy and safety to cefepime for the treatment of acute, moderate, and severe bacterial infections.

## Conclusion

Cefoselis Sulfate is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its development by Fujisawa Pharmaceutical and subsequent launch marked a significant addition to the therapeutic armamentarium against challenging bacterial infections. The information presented in this technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation, serving as a valuable resource for researchers and drug development professionals. Continued surveillance and research are essential to optimize its clinical use and monitor for the emergence of resistance.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Comparative in vitro activity of FK-037, a new cephalosporin antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Cefoselis Sulfate: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1668863#discovery-and-development-history-of-cefoselis-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com